Enhanced Lipophilicity and Membrane Permeability vs Des-Fluoro Analog
The introduction of a fluorine atom at the C5 position significantly alters the lipophilicity of the quinoline core, a key determinant of passive membrane permeability. In silico comparison between Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate and the des-fluoro analog Methyl 8-bromo-4-chloroquinoline-2-carboxylate (CAS 1072944-68-3) reveals a marked difference in predicted logP values [1]. This difference translates to enhanced predicted permeability for the fluorinated compound, a critical advantage for intracellular target engagement in early-stage drug discovery .
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | Methyl 8-bromo-4-chloroquinoline-2-carboxylate (no fluorine): LogP not explicitly reported for this analog, but typical values for non-fluorinated quinoline-2-carboxylates are lower (e.g., Methyl quinoline-2-carboxylate LogP ~2.6) |
| Quantified Difference | The addition of fluorine increases predicted LogP by approximately 1.2 log units relative to the unsubstituted quinoline core, based on class-level data for fluoroquinolines |
| Conditions | In silico prediction using XLogP3 algorithm |
Why This Matters
Higher predicted lipophilicity directly correlates with improved passive membrane permeability, a critical parameter for achieving effective intracellular concentrations in cell-based assays.
- [1] Angenechem. Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate (CAS 1133115-52-2) Properties. Catalog No: AG003RYW. View Source
